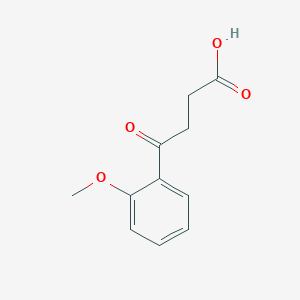

4-(2-Methoxyphenyl)-4-oxobutyric acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2-Methoxyphenyl)-4-oxobutyric acid often involves reactions of aromatic ketones with diethyl oxalate under basic conditions. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate in the presence of a base produced compounds with a similar structure, characterized by intramolecular hydrogen bonding and a di-enol-dione tautomeric form (Nye, Turnbull, & Wikaira, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a crystallographic inversion center with molecules lying across it. Intramolecular hydrogen bonding, similar to that observed in acetylacetone, confirms the presence of a di-enol-dione tautomeric form. This structure is further stabilized by additional O-H...O hydrogen bonds that link the molecules into chains (Nye, Turnbull, & Wikaira, 2013).

Chemical Reactions and Properties

Compounds with a 4-oxobut-2-enoic acid moiety, similar to 4-(2-Methoxyphenyl)-4-oxobutyric acid, are known to undergo various chemical reactions, including interactions with nitrogen-containing nucleophiles. These reactions can lead to the synthesis of novel amino acid derivatives and other heterocyclic compounds, which may exhibit antimicrobial activities (El-Sakka, Soliman, & Abdullah, 2014).

Applications De Recherche Scientifique

Synthesis and Characterization

4-(2-Methoxyphenyl)-4-oxobutyric acid and its derivatives have been utilized in various synthetic and characterization studies. For instance, the compound has been involved in the synthesis of novel polystyrene-supported catalysts, demonstrating its utility in facilitating environmentally friendly chemical reactions. Such catalysts have been tested in Michael additions, proving their efficiency in the synthesis of Warfarin and its analogues, with products obtained in high to quantitative conversion yields, showcasing the compound's role in enhancing chemical synthesis processes (Alonzi et al., 2014).

Additionally, 4-(2-Methoxyphenyl)-4-oxobutyric acid derivatives have been explored for their potential in the development of new heterocyclic compounds with expected antibacterial activities. This exploration has led to the preparation of novel series of aroylacrylic acids, pyridazinones, and furanones derivatives, highlighting the compound's versatility and significance in creating bioactive molecules (El-Hashash et al., 2015).

Molecular Structure Studies

The compound has also been a subject of molecular structure investigations. For example, studies involving X-ray powder diffraction data have provided detailed insights into the molecular structure of related compounds, facilitating the understanding of their chemical behavior and properties (Wang et al., 2017). Such studies are crucial for the design and development of new chemical entities with desired characteristics.

Interaction with Biological Molecules

Research on the interactions between 4-(2-Methoxyphenyl)-4-oxobutyric acid derivatives and biological molecules has been conducted. For instance, studies on the synthesis and characterization of certain derivatives have included investigations into their interactions with DNA. This research has the potential to contribute to the development of novel therapeutic agents by elucidating the mechanisms through which these compounds interact with genetic material (Sirajuddin et al., 2015).

Safety And Hazards

Orientations Futures

The future directions for research on “4-(2-Methoxyphenyl)-4-oxobutyric acid” would depend on its biological activity and potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in preclinical and clinical trials .

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALGUDKXXOXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601711 | |

| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)-4-oxobutyric acid | |

CAS RN |

103987-16-2 | |

| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

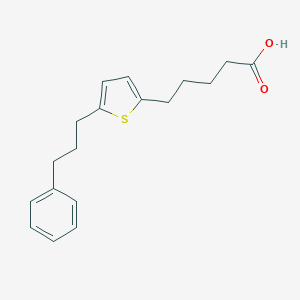

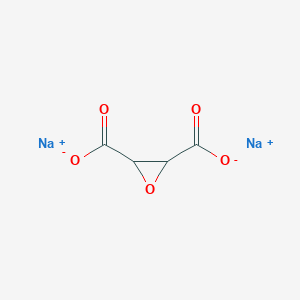

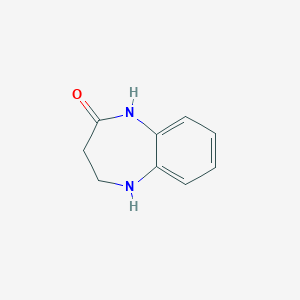

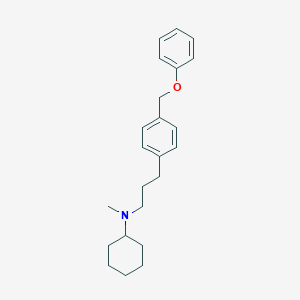

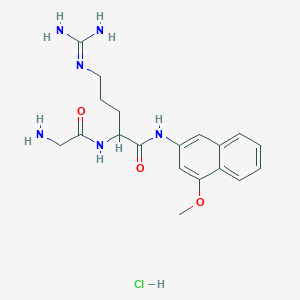

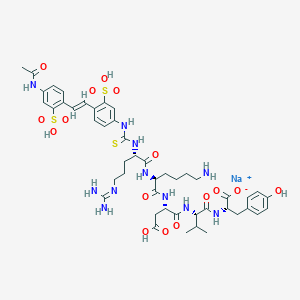

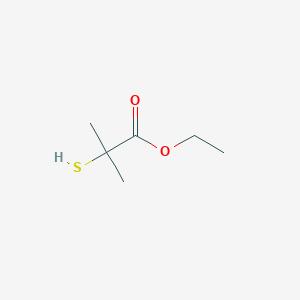

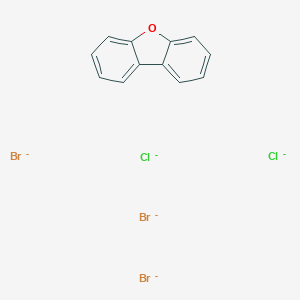

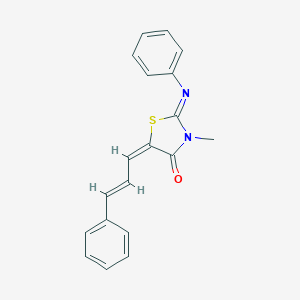

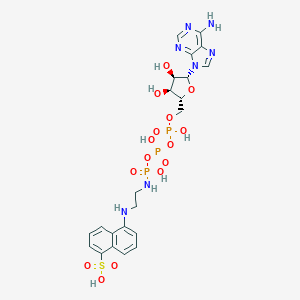

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)